5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and two methyl groups at the 2nd and 4th positions of the benzamide structure .
Preparation Methods
The synthesis of 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyclopropyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane .
Chemical Reactions Analysis
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide include:
N,N-Dimethyl-4-bromobenzamide: Lacks the cyclopropyl group and has different reactivity and applications.
2-Bromo-N-methylbenzamide: Has a different substitution pattern and lacks the cyclopropyl group.
4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14BrNO |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-2,4-dimethylbenzamide |
InChI |
InChI=1S/C12H14BrNO/c1-7-5-8(2)11(13)6-10(7)12(15)14-9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
LYSPFHQIQSQVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CC2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.